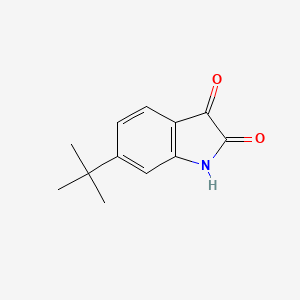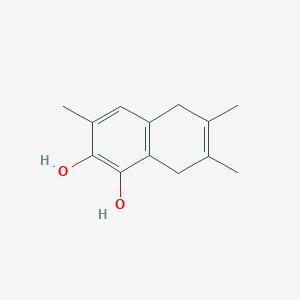
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenes It is characterized by the presence of three methyl groups and two hydroxyl groups attached to a dihydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the hydrogenation of a precursor naphthalene compound. One common method is the catalytic hydrogenation of 3,6,7-Trimethyl-1,2-naphthoquinone using a palladium catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,6,7-Trimethyl-1,2-naphthoquinone.
Reduction: Formation of 3,6,7-Trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,6-Trimethyl-1,2-dihydronaphthalene
- 1,5,8-Trimethyl-1,2-dihydronaphthalene
- 2,5,8-Trimethyl-1,2-dihydronaphthalene
Uniqueness
3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. This structural arrangement can lead to different reactivity patterns and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H16O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h5,14-15H,4,6H2,1-3H3 |
Clé InChI |
IDLOZZMLAYIVSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2=C(C1)C=C(C(=C2O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


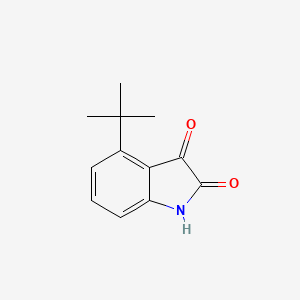

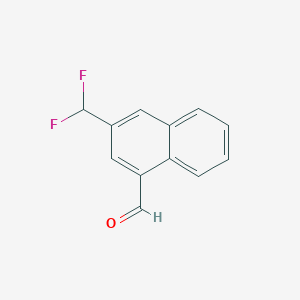
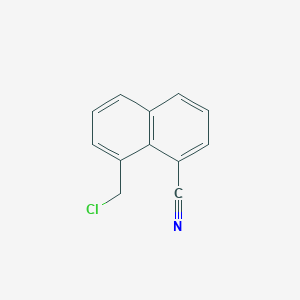

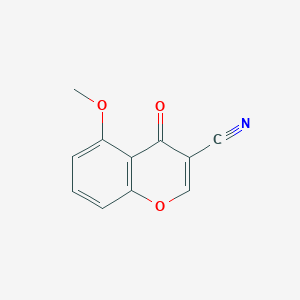
![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
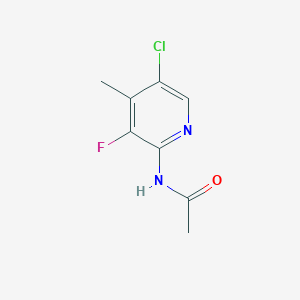

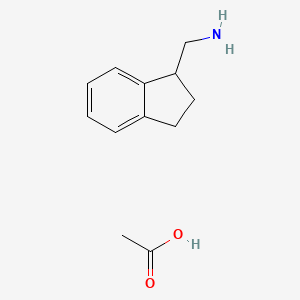
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)


